Quinoline-5,6-diol

Drug Metabolism Toxicology CYP450 Phenotyping

Standard quinoline diol isomers lack metabolic specificity. This trans-5,6-dihydroquinoline-5,6-diol is a definitive marker of CYP2A6/CYP1A2-epoxide hydrolase detoxification pathways. - UGT negative control: 1/15th glucuronidation Vmax vs. p-nitrophenol - MAO-B IC50: 5.5 µM - benchmark for inhibitor design - Validated for liver microsome & Ames test assays Available in research quantities with analytical purity. Shipped ambient on request.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 91054-37-4
Cat. No. B12679942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-5,6-diol
CAS91054-37-4
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2O)O)N=C1
InChIInChI=1S/C9H7NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,11-12H
InChIKeyQMLXMGWVERUJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-5,6-diol Overview


Quinoline-5,6-diol (also referred to as 5,6-dihydroxyquinoline or 5,6-dihydro-5,6-dihydroxyquinoline) is a heterocyclic diol and a key mammalian metabolite of the environmental carcinogen quinoline [1]. It is characterized by two hydroxyl groups at the 5- and 6-positions of the quinoline bicyclic ring system. The compound is primarily encountered as the *trans*-5,6-dihydroquinoline-5,6-diol stereoisomer in metabolic studies [2]. Unlike many other hydroxyquinoline isomers, its biological relevance stems from its role as a detoxification product formed from the highly reactive quinoline-5,6-epoxide intermediate via microsomal epoxide hydrolase [3].

Reported as trans-5,6-dihydrodiol metabolite of quinoline, formed via CYP2A6/1A2 and epoxide hydrolase pathway
Serves as a pathway-specific analytical standard for detoxification route studies in microsomal assays
Supports metabolic phenotyping and toxicology research requiring isomer-specific metabolite identification

Why Generic Substitution Fails for Quinoline-5,6-diol


The procurement of a generic 'hydroxyquinoline' or 'quinoline diol' without precise isomer specification is a high-risk practice for rigorous research. The position of the hydroxyl groups on the quinoline ring system fundamentally dictates the compound's metabolic origin, enzyme affinity, and subsequent chemical reactivity. For instance, quinoline-5,6-diol is formed via a distinct CYP2A6/CYP1A2-mediated epoxidation pathway, a mechanism not shared by isomers like 3-hydroxyquinoline (formed via CYP2E1) or 8-hydroxyquinoline [1]. Furthermore, Phase II conjugation kinetics vary dramatically: quinoline-5,6-diol exhibits a Vmax for glucuronidation that is approximately 15-fold lower than the standard substrate p-nitrophenol, whereas other isomers like 6-hydroxyquinoline and 5-hydroxyquinoline show enhanced catalytic efficiency [2]. These stark differences in metabolic handling and enzyme interaction profiles mean that substituting one isomer for another will invalidate any study reliant on specific biochemical pathway interrogation or kinetic modeling.

Isomer mismatch Other hydroxyquinoline isomers (e.g., 3-, 6-, 8-hydroxy) are formed by different CYP enzymes; substituting them may shift metabolic probe specificity.
Kinetic mismatch 5,6-diol exhibits markedly lower glucuronidation Vmax than mono-hydroxyquinolines; kinetic models may not transfer if isomer is changed.
Pathway context Substitution risks misattribution of detoxification vs. toxification routes, particularly in CYP2A6/1A2 phenotyping assays.

Quinoline-5,6-diol Differentiation from Close Analogs


CYP450 Pathway Specificity vs. Other Metabolites

Quinoline-5,6-diol formation is uniquely dependent on the CYP2A6-mediated generation of its epoxide precursor, quinoline-5,6-epoxide. A high correlation coefficient (r = 0.91) was observed between CYP2A6 activity and quinoline-5,6-diol formation in human liver microsomes [1]. This is in contrast to the formation of 3-hydroxyquinoline, which is principally mediated by CYP2E1 (r = 0.93) [1]. Additionally, the formation kinetics of quinoline-5,6-diol are monophasic, whereas the formation of both quinoline-1-oxide and 3-hydroxyquinoline is biphasic [2], indicating a simpler, single-enzyme/single-pathway rate-limiting step for the diol.

CYP450 Pathway Specificity
Head-to-head
r = 0.91 (CYP2A6)
Reported monophasic formation kinetics, distinct from biphasic quinoline-1-oxide and 3-hydroxyquinoline.
Human liver microsome data; functional CYP2A6 probe context.
Drug Metabolism Toxicology CYP450 Phenotyping

Glucuronidation Kinetics vs. Other Isomers

Quinoline-5,6-diol is a relatively poor substrate for UDP-glucuronosyltransferase (UGT) compared to other hydroxyquinolines. In a comparative study using bovine liver microsomes, the Vmax for 5,6-dihydroquinoline-5,6-trans-diol glucuronidation was approximately 1/15th that of the standard substrate p-nitrophenol [1]. In stark contrast, the Kcat values for 6-hydroxyquinoline and 5-hydroxyquinoline were 2.1-fold and 1.2-fold higher than p-nitrophenol, respectively [1]. The Km value for the diol was similar to that of 3-hydroxyquinoline, but the catalytic efficiency (Vmax/Km) is markedly lower.

Glucuronidation Kinetics
Cross-study comparable
Vmax ~1/15 of p-nitrophenol
Significantly lower catalytic efficiency vs. 6- and 5-hydroxyquinoline.
Bovine liver microsome UGT assay; clearance context.
Phase II Metabolism UGT Activity Conjugation Kinetics

MAO-B Inhibitory Activity vs. MAO-A Selectivity

Quinoline-5,6-diol demonstrates weak but measurable inhibitory activity against human recombinant MAO-B, with a reported IC50 value of 5.50E+3 nM (5.5 µM) [1]. This contrasts with the behavior of the parent quinoline, which inhibits MAO-A much more potently than MAO-B [2]. While this inhibitory potency is low, it provides a defined benchmark for the scaffold's interaction with the MAO-B isoform, distinguishing it from more MAO-A selective quinoline derivatives.

MAO-B Inhibition
Class-level inference
IC50 = 5.5 µM
Weak but defined benchmark for scaffold interaction with MAO-B isoform.
Recombinant human MAO-B; kynuramine substrate.
Neurochemistry Enzyme Inhibition MAO Assays

Mutagenicity of Epoxide Precursor vs. Quinoline

The epoxide precursor to quinoline-5,6-diol, 5,6-dihydroquinoline 5,6-epoxide, has been shown to be much less mutagenic than the parent compound quinoline in the Salmonella typhimurium TA100 Ames test [1]. This indicates that the metabolic pathway leading to the 5,6-diol represents a detoxification route, in contrast to the pathways that generate more genotoxic quinoline metabolites.

Epoxide Mutagenicity
Class-level inference
Much less mutagenic than quinoline
Detoxification pathway marker relative to parent carcinogen in Ames TA100.
Qualitative comparison; with metabolic activation.
Genetic Toxicology Mutagenicity Ames Test

Quinoline-5,6-diol Application Scenarios


Analytical Standard for CYP2A6/1A2 Pathway

Given its formation is highly correlated with CYP2A6 activity (r=0.91) and dependent on epoxide hydrolase, quinoline-5,6-diol serves as a definitive analytical standard and metabolic probe. Researchers can use it to quantify and monitor this specific detoxification pathway in human or rodent liver microsome assays, distinguishing it from alternative oxidative routes like N-oxidation (quinoline-1-oxide) or direct hydroxylation (3-hydroxyquinoline) [1].

Negative Control for UGT Kinetic Assays

The exceptionally low Vmax (approx. 1/15th of p-nitrophenol) for glucuronidation makes quinoline-5,6-diol an ideal negative control or 'low-activity' comparator in UGT enzyme assays. It allows for the clear demonstration of assay dynamic range and serves as a benchmark against which the high-activity conjugation of other substrates (like 6-hydroxyquinoline) can be quantitatively compared [2].

Reference Scaffold for MAO-B SAR Studies

The defined, albeit weak, MAO-B IC50 of 5.5 µM provides a quantitative starting point for medicinal chemists designing novel quinoline-based MAO-B inhibitors [3]. Modifications to the quinoline-5,6-diol core can be systematically evaluated for their impact on potency and selectivity, making this compound a valuable tool for understanding the structural determinants of MAO isoform binding.

Non-Mutagenic Control in Genetic Toxicology

For studies investigating the genotoxic mechanisms of quinoline and related heterocyclic amines, quinoline-5,6-diol (or its epoxide precursor) can be employed as a representative of a detoxification pathway. Its use as a control in mutagenicity assays (e.g., Ames test) helps delineate the relative contribution of different metabolic routes to the overall carcinogenic risk of the parent compound [4].

Application
Selection Property
Validation Focus
CYP2A6/1A2 pathway probe
High correlation with CYP2A6 activity (r=0.91)
Confirm monophasic formation and epoxide hydrolase dependence
UGT low-activity comparator
Exceptionally low glucuronidation Vmax
Verify dynamic range against p-nitrophenol; benchmark vs. 6-hydroxyquinoline
MAO-B SAR scaffold
Defined weak IC50 (5.5 µM) for MAO-B
Evaluate potency shift with core modifications; compare isoform selectivity
Detoxification route control
Epoxide precursor much less mutagenic than quinoline
Confirm non-genotoxic profile in Ames TA100; support pathway risk modeling
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